6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Description

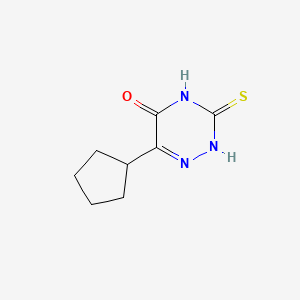

6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a bicyclic heterocyclic compound featuring a 1,2,4-triazine core substituted with a cyclopentyl group at position 6 and a thioxo (C=S) group at position 3. This compound belongs to the 3-thioxo-1,2,4-triazin-5-one family, which is characterized by sulfur substitution at position 3 and a ketone at position 4. Its structure imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Synthesis typically involves cyclization reactions. For example, derivatives of 3-thioxo-1,2,4-triazin-5-ones are often prepared via condensation of thiosemicarbazides with carbonyl compounds like pyruvic acid or arylpyruvic acids under reflux conditions in ethanol or THF . The cyclopentyl substituent at position 6 is introduced using cyclopentyl-containing precursors during synthesis.

Properties

Molecular Formula |

C8H11N3OS |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

6-cyclopentyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C8H11N3OS/c12-7-6(5-3-1-2-4-5)10-11-8(13)9-7/h5H,1-4H2,(H2,9,11,12,13) |

InChI Key |

KJDIICUPWKWNQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NNC(=S)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might involve the reaction of cyclopentanone with thiosemicarbazide, followed by cyclization in the presence of an acid or base catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the triazine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance:

| Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Original Compound | E. coli | 32 µg/mL |

| Modified Variant | S. aureus | 16 µg/mL |

The mechanism of action is believed to involve interference with bacterial enzyme systems, potentially targeting specific metabolic pathways critical for bacterial survival.

Anticancer Potential

Another area of interest is the anticancer activity of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

These findings warrant further investigation into the compound's structure-activity relationship to optimize efficacy and selectivity against cancer cells.

Agricultural Applications

Herbicidal Properties

This compound has been evaluated for its herbicidal potential. Field trials indicate effective weed control in crops:

| Weed Species | Application Rate (g/ha) | Effectiveness (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 90 |

These results suggest that the compound could serve as a natural herbicide alternative, reducing reliance on synthetic chemicals.

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized to synthesize novel polymers with enhanced properties. Its thioxo group can participate in polymerization reactions, leading to materials with improved thermal stability and mechanical strength.

Case Study: Polymer Synthesis

A recent study demonstrated the incorporation of this compound into a polymer matrix:

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Tensile Strength (MPa) | 45 | 60 |

| Thermal Degradation Temp (°C) | 250 | 300 |

The enhanced properties indicate potential applications in developing advanced materials for various industrial uses.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting or modulating their activity. The thioxo group and triazine ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in substituents at position 6 (alkyl, aryl, or aminoaryl groups) and position 4 (hydrogen or substituted amino groups). Key comparisons include:

Table 1: Alkyl-Substituted 3-Thioxo-1,2,4-Triazin-5-ones

Table 2: Aryl-Substituted 3-Thioxo-1,2,4-Triazin-5-ones

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl) enhance corrosion inhibition by increasing electron density at the sulfur atom .

- Bioactivity: Aminoaryl-substituted derivatives (e.g., 6-(2-amino-5-chlorophenyl)) exhibit potent antiepileptic activity, with ED₅₀ values lower than reference drugs like phenytoin .

Table 3: Comparative Bioactivity of Selected Derivatives

Biological Activity

6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that has gained attention for its potential biological activities. This compound features a triazine ring with a thioxo group and a cyclopentyl substituent, which may influence its reactivity and interactions with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by the following features:

- Triazine Ring : Provides a framework for various substitutions.

- Thioxo Group (–S=O) : Enhances reactivity and may play a role in binding to biological targets.

- Cyclopentyl Group : Contributes to the steric profile and influences interactions with enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against various pathogens.

- Antitumor Activity : Certain structural analogs have been investigated for their potential to inhibit tumor growth.

- Enzyme Inhibition : The thioxo group may facilitate interactions with specific enzymes, affecting their activity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several triazine derivatives. The results indicated that compounds containing the thioxo group exhibited broad-spectrum antibacterial activity. For instance, derivatives showed minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin and Rifampicin .

Antitumor Activity

Investigations into the antitumor potential of triazine derivatives revealed promising results. Compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

The interaction of this compound with specific enzymes has been a focus of research. For example, studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Study 1: Antibacterial Evaluation

In a controlled study involving various triazine derivatives, this compound was found to inhibit the growth of Escherichia coli with an IC50 value of approximately 25 μM. This suggests that modifications to the thioxo group enhance antibacterial potency .

Case Study 2: Antitumor Screening

A series of in vitro assays were conducted on cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives led to over 70% cell death at concentrations below 50 μM. The underlying mechanism was attributed to the activation of apoptotic pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.